butirosin A

Description

Properties

IUPAC Name |

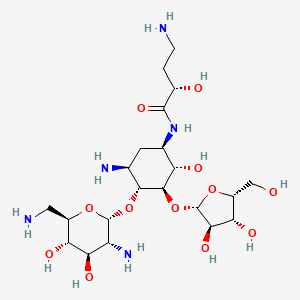

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQLFNPSYWZPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N5O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860625 | |

| Record name | 4-Amino-N-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34291-02-6, 34291-03-7 | |

| Record name | Butirosin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34291-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butirosin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34291-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Butirosin a Producing Organisms and Taxonomic Studies

Primary Producers: Bacillus circulans and Paenibacillus chitinolyticus (formerly Bacillus vitellinus)

Butirosin (B1197908) was first isolated from cultures of Bacillus circulans. nih.govebi.ac.uk Several strains of this species have been identified as producers of the butirosin complex, which includes both butirosin A and its stereoisomer, butirosin B. wikipedia.org Another significant producer was initially identified as Bacillus vitellinus. mdpi.compreprints.org However, subsequent taxonomic studies have led to its reclassification.

Recent genomic and phylogenetic analyses have demonstrated that Bacillus vitellinus is more accurately classified as Paenibacillus chitinolyticus. mdpi.compreprints.orgnih.gov This reclassification is based on comprehensive genomic comparisons, including digital DNA-DNA hybridization (dDDH) and average nucleotide identity (ANI) values, which showed a high degree of similarity between B. vitellinus NBRC 13296 and the type strain of P. chitinolyticus. mdpi.compreprints.orgresearchgate.net

| Producing Organism | Former Classification | Key Findings |

| Bacillus circulans | N/A | First identified producer of the butirosin complex. nih.gov |

| Paenibacillus chitinolyticus | Bacillus vitellinus | Reclassified based on genomic data (dDDH and ANI values). mdpi.compreprints.org |

Genomic and Comparative Analysis of this compound Biosynthetic Gene Clusters (BGCs) across Producing Strains

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The butirosin BGC from Bacillus circulans has been a subject of detailed investigation, leading to the identification of key genes involved in its production. nih.gov Gene disruption studies have confirmed the essential role of several genes, including btrB, btrC, btrD, and btrM, as their inactivation resulted in the loss of antibiotic production. nih.gov

Comparative genomic analyses have revealed the presence of butirosin BGCs in various strains of Paenibacillus chitinolyticus and other related Paenibacillus species. mdpi.compreprints.orgresearchgate.net These comparative studies have highlighted both conserved core biosynthetic genes and variations in the organization and content of the BGCs among different producing strains. mdpi.com For instance, while the core enzymatic machinery is largely conserved, the arrangement of regulatory and transport-related genes can differ. mdpi.com

A comparative analysis of butirosin BGCs from B. vitellinus NBRC 13296 (now P. chitinolyticus), P. chitinolyticus KCCM 41400, and several other Paenibacillus strains has shown a similar genetic organization in the core region. mdpi.com However, the downstream genes exhibit more strain-specific arrangements. mdpi.com

Taxonomic Reclassification Studies of this compound Producers

The case of Bacillus vitellinus exemplifies the impact of modern genomic techniques on bacterial taxonomy. Initially classified as a Bacillus species, whole-genome sequencing of the butirosin-producing strain B. vitellinus NBRC 13296 prompted a re-evaluation of its taxonomic position. mdpi.compreprints.org

The reclassification was proposed after comparing its complete genome sequence with those of closely related species. The highest dDDH (97.8%) and ANI (98.66%) values were found with Paenibacillus chitinolyticus KCCM 41,400, strongly supporting the reclassification of B. vitellinus NBRC 13296 as P. chitinolyticus. mdpi.compreprints.orgresearchgate.net This taxonomic revision is crucial for accurately understanding the distribution of butirosin production capabilities among bacteria and for future bioprospecting efforts.

| Strain | Original Classification | Reclassification | Basis for Reclassification |

| NBRC 13296 | Bacillus vitellinus | Paenibacillus chitinolyticus | High dDDH and ANI values with P. chitinolyticus type strain. mdpi.compreprints.org |

This compound is an aminoglycoside antibiotic produced by the bacterium Bacillus circulans. Its unique structure, including a 2-deoxystreptamine (B1221613) (2-DOS) core and an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, contributes to its broad-spectrum antibacterial activity and efficacy against certain resistant strains. The biosynthesis of this compound is a complex enzymatic process encoded within a specific gene cluster in the producing organism.

Biosynthetic Pathway of Butirosin a

Overview of Butirosin (B1197908) A Biosynthesis

The biosynthesis of butirosin A involves the construction and modification of two main structural components: the 2-deoxystreptamine (B1221613) (2-DOS) aminocyclitol core and the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. These components are synthesized through distinct enzymatic pathways and are subsequently assembled and modified to yield the final this compound molecule. The butirosin biosynthetic gene cluster in Bacillus circulans encodes the necessary enzymes for these processes. nisr.or.jp Compared to neomycin biosynthesis, butirosin biosynthesis requires 12 additional genes, primarily associated with the synthesis of the AHBA side chain and γ-glutamyl protection.

Enzymatic Mechanisms in Aminocyclitol Core Formation

The 2-deoxystreptamine (2-DOS) core is a common structural motif found in many aminoglycoside antibiotics. Its biosynthesis in Bacillus circulans proceeds from glucose-6-phosphate through a series of enzymatic steps. acs.org

2-Deoxystreptamine (2-DOS) Biosynthesis from Glucose-6-Phosphate

The biosynthesis of 2-DOS begins with the conversion of D-glucose-6-phosphate. acs.org This initial step is catalyzed by 2-deoxy-scyllo-inosose (B3429959) synthase (BtrC), which facilitates an intramolecular carbocycle-forming reaction. acs.orgresearchgate.net This reaction leads to the formation of 2-deoxy-scyllo-inosose (DOI). acs.org The enzyme BtrC requires NAD⁺ and Co²⁺ as cofactors for its activity. researchgate.netqmul.ac.uk Following the formation of DOI, further enzymatic reactions, including transamination steps mediated by aminotransferases like BtrS, convert DOI into 2-deoxy-scyllo-inosamine (B1216308) and subsequently to 2-deoxystreptamine. genome.jpacs.org

Role of 2-deoxy-scyllo-inosose synthase (BtrC)

BtrC (EC 4.2.3.124) is a key enzyme in the initial stages of 2-DOS biosynthesis, catalyzing the cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose and phosphate. qmul.ac.ukwikipedia.org This enzyme from Bacillus circulans functions as a heterodimer, associating with a 20-kDa subunit (BtrC2). tandfonline.comnih.gov While BtrC2 shows some sequence similarity to amidotransferases, its primary role appears to be the stabilization and regulation of BtrC activity rather than direct aminotransferase activity on 2-deoxy-scyllo-inosose. tandfonline.comnih.gov Research indicates that the heterodimeric form of BtrC exhibits biochemical features more similar to the native DOI synthase from B. circulans than the recombinant homodimeric BtrC. tandfonline.comnih.gov

BtrC requires NAD⁺ and Co²⁺ as cofactors. researchgate.netqmul.ac.ukuniprot.org Kinetic studies on BtrC have determined Michaelis constants (KM) for its substrates: approximately 900 µM for glucose-6-phosphate and 170 µM for NAD⁺ at pH 7.7 and 46°C. uniprot.org The enzyme is strongly inhibited by EDTA, zinc, and Cu²⁺. uniprot.org

| Enzyme | Substrate | Product | Cofactors | KM (approx.) | Optimum pH | Optimum Temperature (°C) |

|---|---|---|---|---|---|---|

| BtrC (2-deoxy-scyllo-inosose synthase) | D-glucose 6-phosphate | 2-deoxy-scyllo-inosose, Phosphate | NAD⁺, Co²⁺ | Glucose-6-phosphate: 900 µM; NAD⁺: 170 µM | 7.5-8.5 | 46 |

Radical SAM enzyme BtrN in Amino-Dideoxy-scyllo-inosose Formation

BtrN is a radical S-adenosyl-L-methionine (SAM) enzyme that plays a crucial role in the formation of amino-dideoxy-scyllo-inosose, an intermediate in the 2-DOS biosynthetic pathway. nisr.or.jpuniprot.orgebi.ac.uk Specifically, BtrN catalyzes the two-electron oxidation of 2-deoxy-scyllo-inosamine (DOIA) to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI). uniprot.orgnih.govduke.edu

BtrN is classified as a radical SAM dehydrogenase and utilizes the chemistry of S-adenosyl-L-methionine to initiate radical reactions. nih.govduke.edunih.gov It contains a [4Fe-4S] cluster, which is characteristic of radical SAM enzymes, typically ligated by a CxxxCxxC motif. nih.govduke.eduacs.orgpnas.org Research has shown that BtrN contains an additional [4Fe-4S] cluster, which is thought to be involved in facilitating the second electron transfer during the two-electron oxidation. ebi.ac.uknih.govacs.org Electrochemical studies have determined the midpoint potentials for the two [4Fe-4S] clusters in BtrN: approximately -510 mV for the catalytic radical SAM cluster and a remarkably low -765 mV for the auxiliary cluster. acs.org

The reaction catalyzed by BtrN involves the cleavage of SAM to generate a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the C-3 position of DOIA, initiating the oxidation. nih.govduke.edunih.govacs.org Kinetic analysis of BtrN suggests an Ordered Bi Ter mechanism, where SAM binds first, followed by DOIA. duke.eduacs.org Substrate inhibition by DOIA, but not SAM, has been observed. duke.eduacs.org Deuterium labeling studies with [3-²H]DOIA have confirmed the direct transfer of a hydrogen atom from C-3 of DOIA to 5'-deoxyadenosine, and the reversibility of the hydrogen abstraction step has been demonstrated by the generation of nonlabeled, monodeuterated, and dideuterated 5'-deoxyadenosines. duke.eduacs.org EPR spectroscopy has provided evidence for the presence of a radical intermediate on C-3 of DOIA during the reaction. duke.edu

| Enzyme | Substrate | Product | Cofactor | Key Feature | Reaction Type |

|---|---|---|---|---|---|

| BtrN (Radical SAM dehydrogenase) | 2-deoxy-scyllo-inosamine (DOIA), S-adenosyl-L-methionine (SAM) | 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), 5'-deoxyadenosine, L-methionine | [4Fe-4S] clusters | Contains two [4Fe-4S] clusters; Radical SAM chemistry | Two-electron oxidation |

Biosynthesis of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain

The (S)-4-amino-2-hydroxybutyrate (AHBA) side chain is a distinctive feature of butirosin that contributes to its resistance properties against certain aminoglycoside-modifying enzymes. nisr.or.jpnih.gov The biosynthesis of this moiety originates from L-glutamate and involves a unique pathway mediated by an acyl carrier protein (ACP). nisr.or.jpnih.gov

Acyl Carrier Protein (ACP)-Mediated Pathway: BtrI

The biosynthesis of the AHBA side chain is an ACP-dependent process, with BtrI serving as the dedicated acyl carrier protein. nih.gov The pathway involves several enzymatic steps acting on intermediates tethered to BtrI. nih.gov

The process begins with the γ-glutamylation of holo-BtrI, catalyzed by the ATP-dependent ligase BtrJ. nih.govuniprot.org BtrJ transfers a γ-glutamyl group from L-glutamate to holo-BtrI, forming γ-L-Glu-S-BtrI. uniprot.org BtrJ can catalyze the addition of one or two molecules of L-glutamate to the ACP. uniprot.org

Subsequently, the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylase BtrK acts on the ACP-bound intermediate. nih.govresearchgate.net BtrK catalyzes the decarboxylation of the glutamyl moiety tethered to BtrI, converting γ-L-Glu-S-BtrI to γ-L-Glu-4-aminobutyryl (GABA)-S-BtrI. BtrK has very low activity with substrates not bound to an acyl-carrier protein, highlighting the importance of the ACP tethering in this pathway. expasy.orgkegg.jp Structural studies of BtrK have shown a conserved folding and the covalent linkage of PLP to Lys49 via a Schiff base. researchgate.net

Following decarboxylation, a flavin-dependent monooxygenase system, involving BtrO and potentially BtrV, introduces a hydroxyl group at the α-position of the ACP-bound intermediate, yielding AHBA-S-BtrI. nih.gov

Finally, the AHBA moiety is transferred from BtrI to ribostamycin (B1201364), the aminocyclitol precursor, by the acyltransferase BtrH. nih.govebi.ac.uknih.gov This transfer initially results in γ-glutamylated butirosin B, which is then de-γ-glutamylated by BtrG to produce this compound. nih.gov The γ-glutamyl group appears to serve as a protective group during the biosynthesis of the AHBA side chain. nih.govnih.gov

| Enzyme | Function | Substrate (on BtrI) | Product (on BtrI) | Cofactor |

|---|---|---|---|---|

| BtrJ | γ-Glutamyl transferase | holo-BtrI | γ-L-Glu-S-BtrI | ATP, Mg²⁺ or Mn²⁺ |

| BtrK | Decarboxylase | γ-L-Glu-S-BtrI | γ-L-Glu-4-aminobutyryl (GABA)-S-BtrI | PLP |

| BtrO (+ BtrV) | Hydroxylase | GABA-S-BtrI | AHBA-S-BtrI | Flavin (FMNH₂), O₂ |

| BtrH | Acyltransferase | AHBA-S-BtrI | Transfers AHBA to ribostamycin (forming γ-glutamylated butirosin B) | None |

| BtrG | γ-Glutamyl cyclotransferase | γ-glutamylated butirosin B | This compound | None |

γ-Glutamylation by ATP-dependent ligase (BtrJ)

The initial step in the AHBA biosynthetic pathway involves the enzyme BtrJ, an ATP-dependent ligase. nih.govuniprot.orgwikipedia.org BtrJ catalyzes the transfer of a γ-glutamyl group from L-glutamate to the holo form of the acyl carrier protein BtrI, forming γ-L-Glu-S-BtrI. nih.govrhea-db.org This enzyme is described as catalyzing two steps in the biosynthesis of the butirosin side chain, mediating the addition of one molecule of L-glutamate to the dedicated ACP. uniprot.orgwikipedia.org

Decarboxylation by PLP-dependent decarboxylase (BtrK)

Following γ-glutamylation, the pathway proceeds with decarboxylation mediated by BtrK, a pyridoxal-5-phosphate (PLP)-dependent decarboxylase. nih.govresearchgate.net BtrK is responsible for converting γ-L-Glu-S-BtrI to γ-L-Glu-4-aminobutyryl (GABA)-S-BtrI by removing a carboxyl group from the glutamyl moiety tethered to BtrI. rhea-db.orgresearchgate.net Structural studies of BtrK have revealed a conserved folding pattern, with PLP covalently linked via a Schiff base to Lys49, and significant hydrogen bond interactions with active site residues. researchgate.net

Hydroxylation by Flavin-dependent monooxygenase (BtrO)

Hydroxylation of the GABA-S-BtrI intermediate is catalyzed by BtrO, a flavin-dependent monooxygenase. nih.govrhea-db.orggenome.jp This enzyme introduces a hydroxyl group at the α-position of the GABA-S-BtrI, leading to the formation of AHBA-S-BtrI. nih.govrhea-db.org The reaction catalyzed by BtrO requires FMNH₂ and O₂. usp.br

Role of BtrV in AHBA Biosynthesis

BtrV functions as an NAD(P)H:FMN oxidoreductase and is part of a two-component flavin-dependent monooxygenase system along with BtrO. mdpi.compreprints.orgnih.govgenome.jp BtrV catalyzes the reduction of flavin mononucleotide (FMN) using NAD(P)H as the electron donor, providing the reduced flavin (FMNH₂) required by BtrO for the hydroxylation step in AHBA biosynthesis. usp.br

Data Table: Enzymes in AHBA Biosynthesis

| Enzyme | Function | Cofactor/Substrate | Product |

| BtrJ | γ-Glutamylation of BtrI | ATP, L-glutamate, holo-BtrI | γ-L-Glu-S-BtrI |

| BtrK | Decarboxylation of γ-L-Glu-S-BtrI | PLP | γ-L-Glu-GABA-S-BtrI |

| BtrO | Hydroxylation of γ-L-Glu-GABA-S-BtrI | FMNH₂, O₂ | γ-L-Glu-AHBA-S-BtrI |

| BtrV | Provides reduced flavin for BtrO | NAD(P)H, FMN | FMNH₂ |

Note: The table summarizes the roles of the enzymes discussed in the AHBA biosynthetic pathway based on the provided text.

Glycosylation and Acylation Steps in this compound Assembly

Once the γ-L-glutamyl-AHBA moiety is synthesized and tethered to the ACP (BtrI), it is transferred to the aminoglycoside scaffold, ribostamycin, followed by a deprotection step to yield this compound. nih.govresearchgate.netrhea-db.org

Transfer of AHBA by ACP:aminoglycoside acyltransferase (BtrH)

BtrH is an ACP:aminoglycoside acyltransferase responsible for transferring the γ-L-glutamylated AHBA side chain from BtrI to the 1-amino group of ribostamycin. nih.govresearchgate.netrhea-db.orgusp.brebi.ac.ukuniprot.org This transfer results in the formation of γ-L-glutamyl-butirosin B. rhea-db.orguniprot.org BtrH is characterized as transferring the AHBA from BtrI to ribostamycin as a gamma-glutamylated dipeptide. nih.govebi.ac.uk

Deprotection by γ-Glutamyl cyclotransferase (BtrG)

The final step in the formation of this compound from γ-L-glutamyl-butirosin B is the removal of the protective γ-glutamyl group. nih.govrhea-db.orgusp.br This deprotection is catalyzed by BtrG, a γ-glutamyl cyclotransferase. nih.govresearchgate.netrhea-db.orguniprot.orggenome.jp BtrG cleaves the γ-glutamyl group via an uncommon γ-glutamyl cyclotransferase mechanism, releasing it as 5-oxoproline and yielding butirosin B. nih.govrhea-db.orguniprot.orggenome.jp this compound is an epimer of butirosin B, and the epimerization step is not explicitly detailed in the provided text, although some sources mention an unsolved epimerization step from butirosin B to A potentially involving other enzymes like BtrE and F. nisr.or.jp

Data Table: Glycosylation and Acylation Enzymes

| Enzyme | Function | Substrate(s) | Product(s) |

| BtrH | Transfers γ-L-glutamyl-AHBA from BtrI to ribostamycin | γ-L-Glu-AHBA-S-BtrI, Ribostamycin | γ-L-glutamyl-butirosin B, holo-BtrI |

| BtrG | Cleaves the γ-glutamyl group from γ-L-glutamyl-butirosin B (Deprotection) | γ-L-glutamyl-butirosin B | Butirosin B, 5-oxo-L-proline |

Note: The table summarizes the roles of BtrH and BtrG in the later steps of butirosin biosynthesis based on the provided text.

Comparative Biosynthesis with Other Aminoglycosides

The biosynthesis of this compound shares initial steps with other 2-deoxystreptamine (DOS)-containing aminoglycosides like neomycin, kanamycin (B1662678), and gentamicin (B1671437), but diverges significantly in the later stages, particularly concerning the introduction of the AHBA side chain and the formation of the glycosidic linkages. psu.eduontosight.ai

The biosynthesis of DOS-containing aminoglycosides generally begins with the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI) via a cyclase enzyme, such as DOI synthase. psu.edunih.gov This is followed by transamination steps to form the aminocyclitol core, 2-deoxystreptamine. nih.gov Enzymes like BtrS in butirosin biosynthesis catalyze the conversion of DOI to 2-deoxy-scyllo-inosamine and further to 2-deoxystreptamine, a function also observed in the biosynthesis of neomycin and gentamicin by homologous enzymes. nih.gov

A key difference lies in the subsequent glycosylation and modification steps. While neomycin involves the attachment of neosamine and ribose, and kanamycin and gentamicin have their own specific sugar moieties, butirosin biosynthesis involves the addition of ribose and the distinctive AHBA side chain. ontosight.ai The formation of ribostamycin, a crucial intermediate in butirosin biosynthesis, involves the ribosylation of neamine (B104775). In the butirosin pathway, this is catalyzed by BtrL and BtrP, which mediate the phosphoribosylation of neamine followed by dephosphorylation. nih.govnih.gov This O-ribosylation process has been reported as a unique step in butirosin biosynthesis compared to other aminoglycoside pathways studied at the time. nih.gov

The introduction of the AHBA side chain is a defining feature that distinguishes butirosin from many other aminoglycosides. This moiety is biosynthetically derived from L-glutamate. nih.gov The process involves intermediates tethered to a specific acyl carrier protein (ACP), BtrI. nih.govnisr.or.jp Enzymes like BtrJ (an ATP-dependent ligase), BtrK (a pyridoxal phosphate-dependent decarboxylase), and a two-component flavin-dependent monooxygenase system (BtrO and BtrV) are involved in the formation of the AHBA moiety. nih.govnisr.or.jp The AHBA side chain is then transferred from the ACP (BtrI) to ribostamycin as a gamma-glutamylated dipeptide by the acyltransferase BtrH. nisr.or.jpresearchgate.net Subsequently, the protective gamma-glutamyl group is cleaved by BtrG through a gamma-glutamyl cyclotransferase mechanism. nisr.or.jpresearchgate.net This ACP-mediated pathway for the addition of a hydroxylated aminoacyl moiety is analogous to processes seen in the installation of peptide-derived arms onto aminoglycosides in butirosin biosynthesis. researchgate.net

Comparative analysis of the biosynthetic gene clusters (BGCs) for DOS-containing aminoglycosides reveals both conserved and unique genes. psu.edumdpi.comsecondarymetabolites.orgsecondarymetabolites.org While genes for the initial steps of DOS formation are often homologous, the butirosin BGC contains specific genes like btrF, btrG, btrH, btrI, btrJ, btrK, btrN, btrO, and btrU that are suggested to be involved in the unique enzymatic reactions, including AHBA biosynthesis and transfer. nisr.or.jp For instance, BtrN, a radical SAM enzyme, catalyzes a distinct oxidation step in the butirosin pathway, differing from the Zn-dependent dehydrogenase (NeoA) found in the neomycin pathway for a similar conversion. nih.gov The organization of the butirosin BGC can also differ significantly from that of other aminoglycosides like ribostamycin, despite structural similarities. mdpi.com

The presence of the AHBA side chain in butirosin confers resistance to certain aminoglycoside-modifying enzymes (AMEs), such as N-acetyltransferases, which are common mechanisms of bacterial resistance to other aminoglycosides like kanamycin and gentamicin. researchgate.net This highlights how the unique biosynthetic steps in butirosin production lead to a structure with distinct resistance evasion properties compared to aminoglycosides lacking this modification.

Research findings on the butirosin biosynthetic pathway have involved gene disruption experiments and isotopic labeling to elucidate the roles of specific enzymes and intermediates. Functional analysis of enzymes like BtrH and BtrG has demonstrated their roles in the AHBA transfer and deprotection. nisr.or.jpresearchgate.net These studies not only clarify the butirosin pathway but also offer potential for biocatalytic modification of other DOS-containing aminoglycosides by introducing the AHBA side chain, potentially improving their activity against resistant strains. nisr.or.jpresearchgate.net

The following table summarizes some key enzymes and their proposed functions in butirosin biosynthesis, highlighting some unique aspects compared to other aminoglycoside pathways:

| Enzyme | Proposed Function in Butirosin Biosynthesis | Comparative Note |

| BtrC | 2-deoxy-scyllo-inosose synthase (involved in DOS core formation) | Homologous enzymes found in other DOS aminoglycoside pathways. nih.gov |

| BtrS | Aminotransferase (converts DOI to DOIA and DOIA to DOS) | Catalyzes similar reactions to enzymes in neomycin and gentamicin biosynthesis. nih.gov |

| BtrN | Radical SAM dehydrogenase (oxidation step in DOS modification) | Distinct from the Zn-dependent dehydrogenase (NeoA) in the neomycin pathway for a similar conversion. nih.gov |

| BtrL | Phosphoribosyltransferase (phosphoribosylates neamine) | Involved in the unique O-ribosylation leading to ribostamycin. nih.gov |

| BtrP | Phosphatase (dephosphorylates 5''-phosphoribostamycin to ribostamycin) | Involved in the unique O-ribosylation leading to ribostamycin. nih.gov |

| BtrI | Acyl Carrier Protein (ACP) (carries intermediates of AHBA biosynthesis) | Specific ACP involved in the unique AHBA side chain formation. nih.govnisr.or.jp |

| BtrJ | ATP-dependent ligase (involved in AHBA biosynthesis) | Involved in the unique AHBA side chain formation pathway. nih.govnisr.or.jp |

| BtrK | Pyridoxal phosphate-dependent decarboxylase (involved in AHBA biosynthesis) | Involved in the unique AHBA side chain formation pathway. nih.govnisr.or.jp |

| BtrO, BtrV | Two-component flavin-dependent monooxygenase (involved in AHBA biosynthesis) | Involved in the unique AHBA side chain formation pathway. nih.govnisr.or.jp |

| BtrH | ACP:aminoglycoside acyltransferase (transfers gamma-glutamylated AHBA to ribostamycin) | Catalyzes the transfer of the unique AHBA side chain precursor. nisr.or.jpresearchgate.net |

| BtrG | Gamma-glutamyl cyclotransferase (cleaves gamma-glutamyl group from AHBA) | Catalyzes the deprotection of the AHBA side chain, an uncommon mechanism. nisr.or.jpresearchgate.net |

Understanding these comparative aspects of butirosin biosynthesis is vital for directed biosynthesis efforts aimed at creating novel aminoglycoside structures with improved properties and expanded activity spectra against resistant bacterial strains. nisr.or.jpresearchgate.net

Molecular Mechanism of Action of Butirosin a

Ribosomal Target Binding and Interaction Dynamics

The core of butirosin (B1197908) A's antibacterial activity lies in its interaction with the bacterial ribosome. This interaction is characterized by specific binding to a critical ribosomal subunit, which in turn triggers a cascade of events disrupting protein synthesis.

Binding to the Bacterial 30S Ribosomal Subunit

Butirosin A, like other aminoglycoside antibiotics, primarily targets the bacterial 30S ribosomal subunit. biosynth.comontosight.aiontosight.aimcmaster.caontosight.aiontosight.airesearchgate.netnih.govmdpi.commcmaster.ca This subunit is a key component of the prokaryotic ribosome, essential for the initiation and elongation phases of protein translation. The binding site for this compound is located within the A site of the 16S ribosomal RNA (rRNA), a crucial region involved in decoding messenger RNA (mRNA) codons and ensuring the accurate recruitment of transfer RNA (tRNA) molecules carrying corresponding amino acids. researchgate.netnih.govfrontiersin.orgembopress.org The interaction between this compound and the 16S rRNA is critical for its inhibitory function.

Induction of mRNA Misreading

Upon binding to the 30S ribosomal subunit, specifically at the A site, this compound interferes with the fidelity of translation. biosynth.comontosight.aiontosight.aimcmaster.caontosight.aiontosight.aimdpi.commcmaster.canih.gov This interference leads to a phenomenon known as mRNA misreading. The presence of this compound perturbs the decoding center, causing the ribosome to incorrectly interpret the genetic code presented by the mRNA. ontosight.aiontosight.aiontosight.aifrontiersin.orgembopress.orgnih.govasm.org This results in the incorporation of incorrect amino acids into the growing polypeptide chain during protein synthesis. ontosight.aiontosight.aiontosight.aifrontiersin.orgnih.gov The misreading is a direct consequence of the antibiotic's presence altering the conformational state of the ribosomal decoding site, promoting the acceptance of near-cognate or non-cognate tRNA molecules instead of the correct ones. frontiersin.orgembopress.orgnih.gov

Disruption of Bacterial Protein Synthesis

The cumulative effect of this compound binding and the subsequent mRNA misreading is a significant disruption of bacterial protein synthesis. biosynth.comontosight.aiontosight.aimcmaster.caontosight.airesearchgate.netnih.govmdpi.commcmaster.canih.govasm.org The incorporation of erroneous amino acids due to misreading leads to the production of aberrant and non-functional proteins. ontosight.aiontosight.aiontosight.aifrontiersin.orgnih.govasm.org These defective proteins can accumulate and interfere with essential cellular processes. Furthermore, the binding of this compound can also impair the proofreading mechanism of the ribosome and potentially lead to premature termination of translation. frontiersin.orgasm.org The combined effects of misreading, production of faulty proteins, and impaired translation ultimately inhibit bacterial growth and can lead to bacterial cell death, demonstrating the bactericidal nature of this compound. biosynth.comontosight.aiontosight.ai

Conformational Changes in Ribosomal Structures Upon this compound Binding

The binding of aminoglycosides, including this compound, to the bacterial ribosome induces conformational changes in the ribosomal structure, particularly within the 16S rRNA at the decoding center. frontiersin.orgembopress.orgtechnion.ac.il These structural rearrangements are integral to the mechanism of misreading and protein synthesis inhibition. While direct high-resolution structures of this compound bound to the ribosome were not extensively detailed in the provided snippets, studies on other aminoglycosides and related research on butirosin's interaction with resistance enzymes (which mimic aspects of ribosomal binding) shed light on these conformational dynamics.

Research involving the crystal structure of an aminoglycoside-modifying enzyme, APH(3')-IIIa, in complex with this compound has shown how the presence of the antibiotic influences the conformation of the enzyme's flexible antibiotic-binding loop to accommodate the drug. frontiersin.orgembopress.orgnih.govasm.orgasm.orgresearchgate.net Although this pertains to an enzyme involved in resistance, it underscores the principle that this compound binding can induce significant conformational changes in interacting macromolecules. By analogy, its binding to the ribosomal A site is understood to stabilize an "error-prone" state of the decoding center by altering the conformation of key nucleotides, such as A1492 and A1493 in the 16S rRNA, which are crucial for monitoring the correct codon-anticodon pairing. nih.govfrontiersin.orgembopress.org These conformational shifts within the ribosome facilitate the binding of incorrect tRNAs, leading to the observed misreading of the mRNA sequence and the subsequent disruption of protein synthesis. frontiersin.orgembopress.orgnih.gov

| Aspect | Description | Key Ribosomal Component Involved |

| Primary Target Binding | Specific binding of this compound to the 30S ribosomal subunit. | 30S Ribosomal Subunit |

| Binding Site Location | Interaction primarily occurs at the A site within the 16S rRNA. | 16S rRNA (A site) |

| Effect on Decoding | Interference with accurate codon-anticodon pairing. | Decoding Center |

| Outcome of Interference | Induction of mRNA misreading and incorporation of incorrect amino acids. | mRNA, tRNA, Polypeptide Chain |

| Impact on Protein Synthesis | Production of aberrant/non-functional proteins and potential premature termination. | Protein Synthesis Machinery |

| Structural Changes | Induction of conformational changes in ribosomal elements, particularly in the 16S rRNA decoding site. | 16S rRNA |

Table 1: Summary of this compound's Interaction with the Bacterial Ribosome

Interactions with Antimicrobial Resistance Mechanisms

Resistance to Aminoglycoside-Modifying Enzymes (AMEs)

Butirosin (B1197908) A demonstrates a reduced susceptibility to many AMEs compared to other aminoglycosides lacking the AHBA group nih.govmdpi.com. This characteristic contributes to its effectiveness against certain resistant bacterial strains .

Role of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain in Evasion of AMEs

The (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the N1 position of butirosin A's 2-deoxystreptamine (B1221613) ring is a key determinant in its ability to evade inactivation by several AMEs nih.govmdpi.com. This moiety is thought to sterically hinder the access of these enzymes to potential modification sites on the aminoglycoside core mdpi.com. The AHBA group acts as a natural defensive structural element, protecting the antibiotic from common AMEs, such as certain aminoglycoside N-acetyltransferases (AACs) researchgate.netmdpi.comfrontiersin.org. Studies have shown that the presence of the AHBA group significantly reduces the activity of enzymes like AAC(3)-IV towards this compound compared to its non-acylated analog, ribostamycin (B1201364) acs.org. The bulkier nature of the AHBA group, compared to a simple ethyl group as in netilmicin (B1678213), leads to a more substantial decrease in the catalytic efficiency (kcat/Km) of these enzymes acs.org.

This compound as a Model for Overcoming Resistance

The inherent resistance of this compound to many AMEs due to its AHBA side chain has positioned it as a significant model for the development of new aminoglycoside antibiotics aimed at overcoming resistance nih.govnih.gov. The observation that butirosin is poorly modified by certain APH(3') enzymes, for instance, prompted the synthesis of N1-substituted derivatives of other aminoglycosides like kanamycin (B1662678) and neomycin nih.govmdpi.comsemanticscholar.org. Amikacin (B45834), a widely used semisynthetic aminoglycoside, is a direct result of this approach, incorporating an (S)-4-amino-2-hydroxybutyryl group onto kanamycin A nih.govmdpi.comfrontiersin.orgnih.govnih.gov. This derivatization in amikacin confers resistance against several AME mechanisms, including AAC(1), APH(3')-Ia, and ANT(2'') enzymes mdpi.com. The success of amikacin and other N1-substituted aminoglycosides like isepamicin (B1207981) and netilmicin highlights the importance of the AHBA moiety, or similar substitutions, in designing antibiotics that can circumvent common resistance pathways nih.govfrontiersin.orgnih.gov.

Interaction with Aminoglycoside Phosphotransferase Type IIIa [APH(3')-IIIa]

Despite its general resistance to many AMEs, this compound is susceptible to inactivation by 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa] nih.govnih.gov. This enzyme catalyzes the phosphorylation of this compound, rendering it inactive nih.govnih.gov.

Structural Basis of APH(3')-IIIa Accommodation of this compound

The crystal structure of APH(3')-IIIa in complex with this compound and an ATP analog has provided detailed insights into how the enzyme accommodates this antibiotic nih.govnih.govresearchgate.net. The structure, resolved at 2.4-Å resolution, shows that this compound binds to APH(3')-IIIa in a manner analogous to other 4,5-disubstituted aminoglycosides nih.govnih.gov. The binding pocket of APH(3')-IIIa is highly malleable, allowing it to recognize and inactivate structurally diverse aminoglycosides, including those with the AHBA modification nih.gov. Hydrogen bonding interactions between this compound and residues in the APH(3')-IIIa binding site are crucial for this recognition nih.govresearchgate.net. While many interactions with the core moiety of this compound are conserved compared to other aminoglycosides like kanamycin A and neomycin B, differences are observed due to the accommodation of the AHBA group nih.gov. For example, the side chain of Glu157, which interacts with the core in other complexes, is involved in hydrogen bonding with the hydroxyl group of the butyryl moiety in the this compound complex nih.gov.

Flexible Substrate-Binding Loop in APH(3')-IIIa Recognition

A key feature enabling APH(3')-IIIa to accommodate this compound, despite the presence of the AHBA side chain, is the flexibility of its substrate-binding loop nih.govnih.govresearchgate.net. This loop undergoes a conformational change upon aminoglycoside binding, folding towards the substrate and completing the binding pocket researchgate.net. This flexibility allows the enzyme to adjust its binding site to accommodate structurally diverse substrates, including this compound with its AHBA group nih.govresearchgate.net. The malleable nature of this loop is critical for the recognition and subsequent phosphorylation of this compound by APH(3')-IIIa nih.govnih.gov.

Other Aminoglycoside Modifying Enzymes (e.g., Acetyltransferases, Adenylyltransferases) and this compound

Beyond APH(3')-IIIa, this compound interacts differently with various other classes of AMEs, including acetyltransferases (AACs) and adenylyltransferases (ANTs) asm.orgnih.gov. The AHBA side chain generally confers resistance to many AACs by sterically hindering the acetylation of amino groups mdpi.comacs.org. For instance, the AHBA group is believed to sterically interfere with 3-N acetylation by enzymes like AAC(3)-III and AAC(3)-I, significantly reducing their activity against this compound acs.org. Similarly, this compound has shown resistance to certain ANT enzymes semanticscholar.org. Studies have indicated that butirosin is able to avoid inactivation by ANT(2'') enzymes semanticscholar.org. However, the specific interactions and degree of resistance can vary depending on the particular enzyme subtype and the site of modification it targets asm.org. While butirosin is a substrate for phosphorylation only by certain enzymes asm.org, it is not a substrate for APH(2'')-IVa but acts as an inhibitor, albeit a poor one compared to neomycin nih.gov. The interaction with adenylyltransferases (also called AADs) involves the modification of hydroxyl groups asm.orgcambridge.org. Butirosin's resistance profile against various AMEs underscores the protective effect of the AHBA moiety, although it is not universally effective against all modifying enzymes nih.govnih.gov.

Ribosomal Target Modification as a Resistance Mechanism and this compound Activity

Bacterial resistance to aminoglycoside antibiotics, including this compound, can arise through several mechanisms. While enzymatic modification of the antibiotic is a prevalent mechanism, alterations in the ribosomal target site also play a significant role nih.govscielo.brresearchgate.net. One key ribosomal resistance mechanism involves the modification of the 16S ribosomal RNA (rRNA) through methylation catalyzed by specific methyltransferases frontiersin.orgfrontiersin.orgmsu.runih.gov.

These 16S rRNA methyltransferases, such as ArmA and NpmA, introduce methyl groups at specific nucleotide positions within the aminoglycoside binding site on the 30S ribosomal subunit, particularly at positions G1405 and A1408 in the A-site nih.govnih.govpsu.edu. This methylation alters the conformation and chemical environment of the binding pocket, thereby reducing the affinity of aminoglycoside antibiotics for the ribosome nih.govmdpi.com. The diminished binding efficiency hinders the ability of the antibiotic to interfere with protein synthesis effectively, leading to decreased susceptibility or high-level resistance in the bacterial strain nih.govpsu.edu.

This compound is affected by this type of ribosomal target modification. The presence of 16S rRNA methyltransferases, such as ArmA, has been shown to confer high-level resistance to a broad range of aminoglycosides, including butirosin scielo.brmdpi.comscielo.br. This indicates that the methylation of the ribosomal A-site impacts the binding and efficacy of this compound, similar to its effect on other aminoglycosides that target this region nih.govnih.gov.

Chemical Synthesis and Derivatization Strategies

Semisynthetic Incorporation of Butirosin (B1197908) A Moieties

The unique AHBA side chain of butirosin A has been a key target for semisynthetic modifications. nih.govresearchgate.netfapesp.brresearchgate.netnih.gov Incorporating this moiety into other aminoglycoside scaffolds has proven to be an effective strategy to enhance their activity against resistant pathogens. nih.govresearchgate.netfapesp.brresearchgate.netnih.govrhea-db.org

Addition of AHBA Side Chain to Other Aminoglycosides (e.g., Amikacin (B45834), Arbekacin)

The AHBA side chain is advantageously incorporated into clinically valuable antibiotics such as amikacin and arbekacin (B1665167) through synthetic methods. nih.govresearchgate.netfapesp.brresearchgate.netrhea-db.org This semisynthetic approach leverages the protective properties of the AHBA group against common resistance mechanisms. nih.govresearchgate.netfapesp.brresearchgate.netnih.gov Amikacin, for instance, is a semisynthetic kanamycin (B1662678) derivative featuring an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N1 position, a modification inspired by butirosin's structure. fapesp.brnih.govmdpi.com This modification in amikacin has shown effectiveness against strains expressing certain AMEs. mdpi.com Similarly, arbekacin, another semisynthetic aminoglycoside, incorporates the AHBA or analogous (S)-4-amino-2-hydroxypropionate (AHPA) into its scaffold, contributing to its activity against a subset of inactivating enzymes. researchgate.netnih.gov The biosynthesis of the AHBA side chain in butirosin involves specific enzymes like BtrI, BtrJ, BtrK, BtrO, and BtrV for the formation of a γ-glutamyl-AHBA intermediate, which is then transferred to ribostamycin (B1201364) by BtrH, followed by cleavage of the γ-glutamyl group by BtrG. nih.govresearchgate.netresearchgate.netrhea-db.orgnisr.or.jp The substrate tolerance of BtrH and BtrG has been explored for the regioselective introduction of the AHBA side chain onto non-native aminoglycosides. researchgate.netfrontiersin.org

Total and Partial Chemical Synthesis of this compound Analogs

Chemical synthesis plays a vital role in generating this compound analogs, allowing for precise modifications not easily achievable through fermentation alone. nih.govresearchgate.net While total synthesis of complex aminoglycosides can be challenging, partial synthesis and targeted chemical modifications of existing scaffolds are commonly employed. nih.govresearchgate.net

Regiospecific Modifications and Controlled Derivatization

Regiospecific modification of the various amino and hydroxyl groups in this compound and its analogs is crucial for developing new derivatives with altered properties, such as improved activity or reduced susceptibility to enzymatic inactivation. nih.govresearchgate.net Controlled derivatization strategies are necessary to selectively modify specific positions on the aminoglycoside scaffold. nih.govresearchgate.net Methods involving the introduction of cyclic carbamates have been developed to achieve regioselective modification of amino groups in aminoglycosides like neamine (B104775) and kanamycin A, which are related to the butirosin core structure. researchgate.net This approach allows for controlled modification at specific positions, such as N-1, N-6', or N-3''. researchgate.net

Synthesis of Deoxy and Amino-Deoxy Derivatives

Modifications involving the removal of hydroxyl groups (deoxygenation) or their replacement with amino groups (amino-deoxygenation) are important strategies to evade the action of AMEs that target hydroxyl positions, particularly the 3'- and 4'-hydroxyls in the 2-deoxystreptamine (B1221613) core. nih.govnih.govjst.go.jptandfonline.com Deoxy derivatives of this compound, such as 3'-deoxythis compound, 5''-amino-3',5''-dideoxythis compound, and 5''-amino-4',5''-dideoxythis compound, have been synthesized. nih.govjst.go.jp These compounds were prepared by deoxygenating specific hydroxyl groups in protected this compound derivatives using sequential reactions involving trifluoromethylsulfonylation, displacement with benzenethiolate, and hydrogenolysis. nih.govjst.go.jp These deoxy and amino-deoxy analogs have shown activity against microorganisms resistant to butirosin and related aminoglycosides through 3'-phosphorylation. nih.govjst.go.jp

Chemoenzymatic Approaches for Novel this compound Derivatives

Chemoenzymatic methods combine the specificity of enzymatic reactions with the versatility of chemical synthesis, offering powerful routes to generate novel aminoglycoside derivatives, including those related to this compound. nih.govucl.ac.ukrhea-db.orgacs.orgucl.ac.uk The substrate tolerance of enzymes involved in aminoglycoside biosynthesis, such as BtrH and BtrG from the butirosin pathway, can be exploited for the regioselective introduction of the AHBA side chain onto various aminoglycoside scaffolds. researchgate.netrhea-db.orgfrontiersin.orgacs.orgucl.ac.uk These enzymatic approaches can provide more concise and sustainable synthetic routes compared to purely chemical methods, which often require extensive protection and deprotection steps. nih.govucl.ac.uk Chemoenzymatic strategies have been used to produce a series of AHBA-decorated aminoglycoside derivatives. acs.org

Design Principles for Overcoming Enzymatic Inactivation in this compound Analogs

A key design principle for creating this compound analogs that overcome enzymatic inactivation is to modify positions targeted by AMEs while retaining ribosomal binding affinity. nih.govmdpi.com The presence of the AHBA group at the N1 position of butirosin provides protection against many AMEs. nih.gov However, butirosin, amikacin, and isepamicin (B1207981) are susceptible to inactivation by APH(3')-IIIa. nih.gov Structural studies of APH(3')-IIIa in complex with this compound suggest that further derivatization of the AHBA group could lead to new analogs that evade this enzyme while maintaining ribosomal binding. nih.gov Modifications at positions commonly targeted by AMEs, such as the 3', 4', 6', and 2'' positions, are common strategies. mdpi.comnih.govnih.gov Deoxygenation at the 3' and 4' positions, for example, has been explored to circumvent phosphorylation by APH(3') enzymes. nih.gov The design of novel aminoglycosides often involves understanding the structural basis of enzyme-antibiotic interactions and modifying the antibiotic to prevent or reduce binding and subsequent inactivation by resistance enzymes. nih.govmdpi.com

Genetic and Metabolic Engineering for Butirosin a Research

Strain Improvement and Directed Evolution of Butirosin (B1197908) A Producers

Strain improvement programs for butirosin A producers, notably Bacillus circulans, have been instrumental in increasing antibiotic yields. These efforts often involve classical mutagenesis and screening, but increasingly, genetic engineering techniques are employed to rationally modify the producing strains nih.govwikidata.org. Directed evolution, while not explicitly detailed for this compound in all search results, is a powerful technique in microbial engineering that can be applied to enhance enzyme activity or improve strain performance for antibiotic production fishersci.fi.

Gene Disruption and Overexpression Strategies for Enhanced Production

Targeted manipulation of genes within the butirosin biosynthetic gene cluster (BGC) has yielded significant improvements in butirosin production. Gene disruption studies have helped elucidate the function of specific genes and identify regulatory elements. For instance, the disruption of btrR1, a regulatory gene in Bacillus circulans SANK 72073, led to an approximate 1.8-fold increase in butirosin titers, indicating its role as a negative regulator of butirosin biosynthesis nih.govmpg.de. Conversely, the deletion of btrP-V genes resulted in the complete abolition of AHBA production, confirming their essentiality in the biosynthesis of this unique side chain nih.govmpg.de.

Overexpression strategies have focused on enhancing the flux through specific steps of the butirosin biosynthetic pathway. Co-expression of the BtrJ-BtrK operon in Escherichia coli demonstrated a 3.5-fold increase in the synthesis of γ-glutamyl-GABA-S-BtrI, an intermediate in AHBA biosynthesis nih.gov. Furthermore, engineering a fusion protein of BtrH and BtrG, enzymes involved in the transfer and deprotection of the AHBA side chain, successfully reduced fermentation time by 20% nih.gov. Gene disruption of btrN, a radical SAM enzyme, was shown to interrupt the biosynthetic pathway between 2-deoxy-scyllo-inosamine (B1216308) (DOIA) and 2-deoxystreptamine (B1221613) (DOS), highlighting its crucial role in core biosynthesis wikipedia.orgnih.gov. Studies involving the disruption of btrB, btrC, btrD, and btrM have also demonstrated their necessity for antibiotic production guidetopharmacology.org.

Optimization of Fermentation Processes

Industrial production of butirosin relies on submerged fermentation using Bacillus circulans strains nih.govnih.govnih.gov. Optimization of fermentation processes involves fine-tuning various parameters to maximize antibiotic yield and productivity. Key factors include the composition of the culture medium and the physical process conditions nih.gov.

Medium composition plays a critical role in providing the necessary precursors and nutrients for growth and biosynthesis. Optimal carbon sources like glucose (20 g/L) and glycerol (B35011) (10 g/L) are used to maximize biomass and antibiotic yield. Nitrogen sources such as soybean meal (15 g/L) and ammonium (B1175870) sulfate (B86663) (5 g/L) are important for enhancing the availability of AHBA precursors. The addition of trace elements like Fe²⁺ (0.1 mM) and Mn²⁺ (0.05 mM) has been shown to upregulate the expression of btr genes involved in butirosin biosynthesis nih.gov.

Process conditions such as pH, aeration, and temperature are also critical. Maintaining the pH between 7.0 and 7.5 is optimal, often achieved through automated titration. Aeration ensuring dissolved oxygen levels above 30% saturation is necessary to support the activity of oxidative enzymes like BtrO. Temperature profiles typically involve an initial growth phase at 28°C, followed by a shift to 32°C after 48 hours to induce sporulation and butirosin synthesis nih.gov. The relationship between butirosin biosynthesis and sporulation in Bacillus circulans has been a subject of research uni.lu.

Detailed research findings on optimal fermentation parameters and their impact on butirosin yield are summarized in the table below:

| Parameter | Optimal Value | Butirosin Yield (mg/L) | Source |

| pH | 7.2 | 420 ± 35 | nih.gov |

| Temperature | 30°C | 420 ± 35 | nih.gov |

| Dissolved O₂ | 40% | 380 ± 28 | nih.gov |

| Glycerol | 10 g/L | 450 ± 40 | nih.gov |

Optimization studies on fermentation parameters, including time, temperature, inoculum volume, initial pH, and rotation speed, have also been conducted for antibacterial material production in other Bacillus species, which can provide insights applicable to butirosin production metabolomicsworkbench.org.

Heterologous Expression Systems for Biosynthesis

Heterologous expression systems provide valuable platforms for studying butirosin biosynthesis, confirming enzyme function, and potentially producing butirosin or its intermediates in more genetically tractable hosts nih.govfishersci.fiwikipedia.orguni.lufishersci.ca. Model organisms like Escherichia coli and Bacillus subtilis have been utilized for this purpose wikipedia.orgcenmed.comwikipedia.orgmetabolomicscentre.ca.

Reconstitution of this compound Pathway in Model Organisms (e.g., E. coli, B. subtilis)

Reconstitution of parts or the entirety of the butirosin biosynthetic pathway in heterologous hosts allows for detailed analysis of enzyme activities and pathway intermediates. Co-expression of the BtrJ-BtrK operon in E. coli successfully demonstrated increased synthesis of a key intermediate in AHBA biosynthesis nih.gov. Overexpression of btrC, encoding DOI synthase from B. circulans, has also been achieved in E. coli guidetopharmacology.org.

Engineered E. coli strains have been developed for the heterologous production of paromamine (B1213074) derivatives, which are intermediates in the biosynthesis of 2-deoxystreptamine-containing aminoglycosides, including butirosin. By introducing genes from the butirosin BGC, these E. coli recombinants were able to produce DOI, DOS, and paromamine fishersci.ca.

Bacillus subtilis has also been explored as a heterologous host for butirosin biosynthesis using synthetic biology approaches fishersci.fi. Expression of the natural btrC gene in B. subtilis resulted in the production of 2-deoxy-scyllo-inosose (B3429959) (DOI) uni.lunih.gov. Further metabolic engineering of B. subtilis, involving the disruption of pgi and pgcA genes to increase the glucose-6-phosphate precursor pool and the expression of a codon-optimized tobC gene (encoding a more efficient DOI synthase from Streptomyces tenebrarius), significantly enhanced DOI titers up to 37.2 g/L in shake flasks and 38.0 g/L in fed-batch fermentation uni.lunih.gov.

Metabolic Engineering for Precursor Supply

Metabolic engineering plays a crucial role in optimizing the supply of precursors necessary for butirosin biosynthesis in both native and heterologous hosts wikipedia.orgcenmed.com. In Bacillus circulans, optimizing the fermentation medium with specific carbon and nitrogen sources enhances the availability of precursors for the AHBA side chain and the aminocyclitol core nih.gov.

In heterologous systems like Bacillus subtilis, metabolic engineering has been successfully applied to increase the intracellular pool of glucose-6-phosphate, a primary precursor for the 2-deoxystreptamine core. By disrupting genes (pgi and pgcA) involved in central carbon metabolism, the flux towards DOI synthesis was enhanced, leading to significantly higher production of this key intermediate uni.lunih.gov. This demonstrates the potential of metabolic engineering to improve precursor availability and ultimately boost butirosin production in engineered strains.

Combinatorial Biosynthesis Approaches Using this compound Genes

Combinatorial biosynthesis involves using genes from different biosynthetic pathways to create novel natural products or analogs. The genes and enzymes from the butirosin biosynthetic gene cluster, particularly those involved in the synthesis and attachment of the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, are valuable tools for combinatorial biosynthesis mpg.de.

The AHBA moiety, introduced by the enzymes BtrH and BtrG, is known to confer resistance against certain aminoglycoside-modifying enzymes sigmaaldrich.comuni.lu. This makes the butirosin BGC a source of genetic parts for generating hybrid aminoglycosides with improved activity against resistant bacterial strains. The application of butirosin pathway enzymes like BtrH and BtrG in the in vitro enzymatic production of novel AHBA-bearing aminoglycosides has been explored, highlighting the potential for directed biosynthesis to create unnatural antibiotics sigmaaldrich.com.

Furthermore, the development of heterologous expression systems for butirosin intermediates, such as the E. coli platform for paromamine production, provides a foundation for combinatorial biosynthesis efforts. By combining genes from the butirosin pathway with genes from other aminoglycoside BGCs, researchers can explore the synthesis of hybrid molecules with potentially altered or improved properties fishersci.ca. This approach allows for the rational design and generation of structural diversity within the aminoglycoside class.

Development of Biocatalytic Tools from this compound Enzymes

The enzymatic machinery responsible for the biosynthesis of this compound in Bacillus circulans represents a valuable source for the development of biocatalytic tools. These enzymes catalyze specific and complex chemical transformations, particularly in the formation of the aminoglycoside backbone and the crucial (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. Understanding and harnessing the activity of these enzymes has opened avenues for the chemoenzymatic synthesis of this compound analogs and other valuable aminoglycoside derivatives.

Key enzymes in the butirosin biosynthetic pathway have been investigated for their potential in biocatalysis. The biosynthesis of the unique AHBA side chain involves several enzymes, including BtrI (an acyl carrier protein), BtrJ (a ligase), BtrK (a decarboxylase), and a two-component flavin-dependent monooxygenase system, BtrO and BtrV nih.govwikipedia.org. This pathway proceeds via intermediates tethered to the acyl carrier protein BtrI nih.gov.

The transfer of the AHBA side chain to the ribostamycin (B1201364) scaffold, a crucial step in butirosin formation, is mediated by the ACP:aminoglycoside acyltransferase BtrH and the gamma-glutamyl cyclotransferase BtrG wikipedia.orgcalpaclab.com. BtrH is responsible for transferring the gamma-glutamylated AHBA from BtrI to ribostamycin, while BtrG cleaves the protective gamma-glutamyl group wikipedia.org. Research has demonstrated that the enzymes BtrH and BtrG possess substrate tolerance that can be exploited for biocatalytic applications. Their ability to regiospecifically attach the AHBA side chain onto non-native aminoglycosides has been explored, leading to the enzymatic production of novel AHBA-decorated aminoglycoside derivatives wikipedia.orgcalpaclab.comnih.gov. This is particularly significant as the AHBA moiety is known to confer resistance against several common aminoglycoside-modifying enzymes (AMEs), thus improving the activity of antibiotics against resistant bacterial strains calpaclab.comwikipedia.org. The application of this enzymatic pathway in vitro for the production of novel AHBA-bearing aminoglycosides shows encouraging implications for generating unnatural antibiotics through directed biosynthesis wikipedia.org.

Another enzyme of interest is BtrC, a 2-deoxy-scyllo-inosose (DOI) synthase, which catalyzes an initial step in the biosynthesis of the 2-deoxystreptamine core common to butirosin and other aminoglycosides wikipedia.orgmims.com. BtrC converts glucose-6-phosphate into DOI mims.com. DOI is a valuable intermediate for the synthesis of various pharmaceuticals and fine chemicals mims.com. Enzymatic methods for producing DOI from glucose-6-phosphate using DOI synthase, including BtrC from B. circulans or similar enzymes from other aminoglycoside producers, have been developed as biocatalytic routes mims.comwikipedia.org. Combining DOI synthase with enzymes like polyphosphate glucokinase can enable efficient one-pot enzymatic reactions for DOI production wikipedia.org.

The potential of butirosin biosynthetic enzymes as biocatalytic tools is further enhanced by advances in enzyme engineering and directed evolution wikimedia.orgnih.govnih.gov. These techniques allow for the modification of enzyme properties, such as substrate specificity, activity, and stability, to better suit industrial biocatalytic processes nih.govnih.govnih.gov. While specific detailed research findings on the engineering of individual butirosin enzymes beyond their native function are an active area of research, the inherent capabilities of enzymes like BtrH and BtrG to modify different aminoglycoside scaffolds highlight their potential as starting points for developing tailored biocatalysts for the synthesis of novel antibiotic candidates calpaclab.comwikimedia.org.

The exploration of the molecular structures and mechanisms of butirosin biosynthetic enzymes, particularly those involved in AHBA biosynthesis, is ongoing wikipedia.org. A deeper understanding of these enzymes is crucial for further developing biotechnological strategies, including biocatalysis and combinatorial biosynthesis, for the production of new aminoglycoside derivatives wikipedia.org.

Future Research Directions and Unexplored Avenues

Advanced Structural and Mechanistic Studies of Butirosin (B1197908) A-Related Enzymes

Understanding the intricate mechanisms of the enzymes involved in butirosin A biosynthesis and resistance is critical for future advancements. This compound is an aminoglycoside antibiotic produced by Bacillus circulans and Bacillus vitellinus (reclassified as Paenibacillus chitinolyticus) mdpi.comnih.gov. Its unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, attached at the N1 position of the 2-deoxystreptamine (B1221613) ring, provides resistance against many aminoglycoside-modifying enzymes (AMEs) researchgate.netnih.govresearchgate.net.

Key enzymes in the butirosin biosynthetic pathway, such as those responsible for the formation and transfer of the AHBA side chain (BtrI, BtrJ, BtrK, BtrO, BtrV, BtrH, and BtrG) and the radical SAM dehydrogenase BtrN, have been subjects of investigation researchgate.netnih.govacs.orgnisr.or.jp. Structural studies, including X-ray crystallography, have provided insights into how enzymes like APH(3′)-IIIa interact with this compound, highlighting the flexibility of the enzyme's antibiotic-binding loop nih.govosti.gov. Further advanced structural studies using techniques like cryo-electron microscopy and nuclear magnetic resonance (NMR) can provide higher-resolution details of these enzymes, their substrates, and transition states. nih.govacs.org Mechanistic studies employing pre-steady-state kinetics, isotope effects, and computational modeling can elucidate the precise catalytic steps and the roles of specific amino acid residues. For instance, the mechanism of BtrN, an unusual radical SAM dehydrogenase, has been studied, showing its role in oxidizing 2-deoxy-scyllo-inosamine (B1216308) (DOIA) acs.orgpnas.org. Continuing these detailed mechanistic investigations will be crucial for understanding how these enzymes function and how they can be potentially engineered or inhibited.

Rational Design of Next-Generation Aminoglycosides Based on this compound Insights

The structural features of this compound, particularly the AHBA side chain, have served as a foundation for the rational design of semi-synthetic aminoglycosides like amikacin (B45834) and arbekacin (B1665167), which exhibit improved activity against resistant strains researchgate.netnih.govnih.gov. These antibiotics were developed by adding the AHBA group to kanamycin (B1662678) A and dibekacin, respectively researchgate.net.

Future research can leverage detailed structural and mechanistic information of this compound and its interactions with ribosomal targets and resistance enzymes to design novel aminoglycoside analogs with enhanced properties. This involves understanding how this compound binds to the bacterial 30S ribosomal subunit to inhibit protein synthesis and induce misreading of mRNA mcmaster.ca. Structural studies of this compound in complex with the ribosome can provide blueprints for designing compounds with improved binding affinity and reduced susceptibility to resistance mechanisms. asm.org Rational design strategies can focus on modifying the AHBA side chain or other parts of the this compound scaffold to evade common AMEs, such as APH(3′)-IIIa, while maintaining or improving ribosomal binding. nih.govresearchgate.netnih.govacs.org Computational approaches, such as molecular docking and molecular dynamics simulations, can predict the binding modes and affinities of designed analogs, guiding synthesis and experimental validation.

Synthetic Biology Applications for Diversified Production of this compound Scaffolds

Synthetic biology offers powerful tools for the production of this compound and the generation of novel this compound-related compounds. The identification and characterization of the butirosin biosynthetic gene cluster (BGC) in Bacillus circulans and Paenibacillus chitinolyticus provide a genetic basis for such efforts mdpi.comu-tokyo.ac.jpsecondarymetabolites.orgsecondarymetabolites.org.

Heterologous expression of the butirosin BGC or parts of it in amenable host organisms, such as Bacillus subtilis, has been explored, although achieving high-level production of this compound in these systems remains a challenge ucl.ac.uk. Future synthetic biology efforts can focus on optimizing the expression of butirosin BGCs in heterologous hosts through codon optimization, tuning gene expression levels, and engineering metabolic pathways to increase the availability of precursors. frontiersin.orgfrontiersin.org Furthermore, synthetic biology can be used to create engineered microbial cell factories capable of producing modified this compound scaffolds or incorporating non-natural amino acids into the structure, leading to diversified compound libraries. frontiersin.orgfrontiersin.org This could involve combinatorial biosynthesis approaches, where genes from the butirosin BGC are combined with genes from other antibiotic biosynthetic pathways to generate hybrid molecules.

Exploration of New this compound-Producing Strains and Associated BGCs

While Bacillus circulans has been the primary focus of butirosin research, the reclassification of Bacillus vitellinus as Paenibacillus chitinolyticus and the identification of butirosin BGCs in various Paenibacillus chitinolyticus strains highlight the potential for discovering new butirosin producers mdpi.com.

Q & A

Q. What are the key enzymatic steps in the biosynthesis of butirosin A, and how are they experimentally validated?

this compound biosynthesis involves a multi-step pathway catalyzed by enzymes encoded in the btr gene cluster. Critical steps include:

- 2-Deoxy-scyllo-inosamine (DOIA) formation : Mediated by L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS) .

- Oxidation of DOIA : Radical SAM enzyme BtrN oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) under anaerobic conditions, consuming S-adenosylmethionine (SAM) .

- Side-chain assembly : An acyl carrier protein (ACP)-mediated pathway transfers and deprotects the unique (2S)-4-amino-2-hydroxybutyrate (AHBA) side chain, involving protective-group chemistry . Methodology: Gene disruption (e.g., btrN knockout in Bacillus circulans) and isotopic labeling (e.g., [³H]-DOIA) combined with LC-MS or NMR analysis validate these steps .

Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?

- 2D NMR Spectroscopy : Resolves complex aminoglycoside structures by assigning proton and carbon signals (e.g., distinguishing this compound from B isomers) .

- HPLC with derivatization : Enhances detection sensitivity using pre-column derivatization agents (e.g., ortho-phthalaldehyde) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns . Best Practice: Cross-validate results using complementary techniques to address spectral overlap in aminoglycosides .

Q. How does this compound's antibacterial activity compare to other aminoglycosides, and what are its mechanistic implications?

this compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus spp.) and some Gram-negative pathogens. Its AHBA side chain enhances binding to bacterial ribosomes, reducing susceptibility to aminoglycoside-modifying enzymes . Experimental Design: Minimum inhibitory concentration (MIC) assays using standardized panels (e.g., CLSI guidelines) and ribosomal binding studies with radiolabeled analogs .

Advanced Research Questions

Q. How does BtrN's radical SAM mechanism challenge traditional enzymatic oxidation paradigms?

BtrN employs a radical-based mechanism to oxidize DOIA, diverging from classical NAD⁺- or FAD-dependent dehydrogenases. Key findings:

- Hydrogen atom transfer : The C-3 hydrogen of DOIA is directly transferred to 5'-deoxyadenosine, forming a radical intermediate .

- Reversibility : Kinetic isotope effects (KIEs) and deuterium labeling revealed reversible H-abstraction, a rare feature in radical SAM enzymes . Contradictions: Substrate inhibition by DOIA but not SAM suggests an Ordered Bi Ter mechanism, complicating steady-state kinetic models .

Q. What genetic engineering strategies can enhance this compound yield in microbial hosts?

- Gene cluster overexpression : Heterologous expression of the btr cluster in E. coli or Streptomyces spp. .

- Random mutagenesis : UV/chemical mutagenesis coupled with high-throughput screening (e.g., LC-MS) .

- CRISPR-Cas9 editing : Knockout of competing pathways (e.g., neomycin biosynthesis) in Bacillus circulans . Challenges: Regulatory bottlenecks (e.g., SAM availability) and toxicity of intermediates require metabolic balancing .

Q. What multi-omics approaches are critical for resolving contradictions in this compound biosynthesis pathways?

- Comparative genomics : Identify conserved btr clusters in novel producers (e.g., Cryobacterium sp. GCJ02) versus Bacillus .

- Proteomics : Quantify enzyme expression levels under varying SAM/DOIA conditions .

- Metabolomics : Track pathway intermediates using ¹³C-labeled glucose . Data Conflict: Cryobacterium lacks previously characterized btr genes, suggesting horizontal gene transfer or divergent evolution .

Q. How can this compound's non-antibiotic applications (e.g., in oncology) be mechanistically explored?

this compound reduces cancer stem cell viability via:

- Kinase signaling modulation : Inhibits pathways like PI3K/Akt, validated via phosphoproteomics .

- CMap analysis : Negative enrichment scores (-0.821) link this compound to prostate cancer reversal . Experimental Models: 3D tumor spheroids and clonogenic assays with dose-dependent cytotoxicity profiling .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.